![molecular formula C17H19N5S2 B11080218 3H-Thiazolo[4,5-d]pyrimidine-2-thione, 5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-](/img/structure/B11080218.png)
3H-Thiazolo[4,5-d]pyrimidine-2-thione, 5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-
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Overview
Description
5-methyl-7-(4-methylpiperazino)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolopyrimidine class. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a valuable target for medicinal chemistry research.
Preparation Methods
The synthesis of 5-methyl-7-(4-methylpiperazino)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the condensation of 4-amino-5H-thiazol-2-one with benzylideneacetone under conventional thermal heating conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and ethanol (EtOH), with the reaction mixture being heated to temperatures exceeding 240°C . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where different substituents can be introduced.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new derivatives
Common reagents and conditions used in these reactions include organic solvents like DMF, ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include various substituted thiazolopyrimidines with potential biological activities .
Scientific Research Applications
5-methyl-7-(4-methylpiperazino)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown antimicrobial activity against various pathogenic bacteria and fungi.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-methyl-7-(4-methylpiperazino)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with molecular targets such as topoisomerase I. By inhibiting this enzyme, the compound prevents the relaxation of supercoiled DNA, thereby inhibiting DNA replication and transcription . This leads to the accumulation of DNA damage and ultimately cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar compounds to 5-methyl-7-(4-methylpiperazino)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione include other thiazolopyrimidines such as:
5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones: These compounds also exhibit antimicrobial and anticancer activities.
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: Known for their topoisomerase I inhibitory activity and potential as anticancer agents.
The uniqueness of 5-methyl-7-(4-methylpiperazino)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H19N5S2 |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C17H19N5S2/c1-12-18-15(21-10-8-20(2)9-11-21)14-16(19-12)22(17(23)24-14)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3 |
InChI Key |
ODLZWSSKUKNIMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCN(CC3)C)SC(=S)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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